An In-depth Technical Guide to the Chemical Properties of 4-(Butylamino)butan-1-ol
An In-depth Technical Guide to the Chemical Properties of 4-(Butylamino)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Butylamino)butan-1-ol (CAS No. 4543-95-7). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide includes tabulated physical and spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a discussion of its chemical reactivity and potential biological significance. Diagrams illustrating a proposed synthetic pathway and a general workflow for characterization are also provided to facilitate understanding.
Introduction
4-(Butylamino)butan-1-ol is a secondary amino alcohol that holds interest in various chemical and pharmaceutical research areas due to its bifunctional nature, containing both a secondary amine and a primary alcohol group. These functional groups provide reactive sites for a variety of chemical transformations, making it a valuable building block in organic synthesis. Its structural similarity to biologically active molecules suggests its potential as a precursor or intermediate in the development of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound to support further research and development.
Chemical and Physical Properties
The fundamental physical and chemical properties of 4-(Butylamino)butan-1-ol are summarized in the tables below. These values have been compiled from various chemical suppliers and databases.
Table 1: Physical Properties of 4-(Butylamino)butan-1-ol
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉NO | [1] |
| Molar Mass | 145.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 132 °C at 10 mmHg | [1] |
| Density | 0.89 g/mL | [1] |
| Refractive Index (n²⁰/D) | 1.4500 - 1.4540 | [1] |
| Solubility | Soluble in water and common organic solvents. |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 4-(Butylamino)butan-1-ol
| Spectroscopy | Expected Peaks and Characteristics |
| ¹H NMR | δ (ppm): 0.9 (t, 3H, -CH₃), 1.3-1.6 (m, 4H, -CH₂CH₂- of butyl), 1.6-1.8 (m, 4H, -CH₂CH₂- of butanol), 2.6 (t, 2H, N-CH₂- of butyl), 2.7 (t, 2H, N-CH₂- of butanol), 3.6 (t, 2H, O-CH₂-), ~2-3 (br s, 2H, -NH and -OH, exchangeable with D₂O). |
| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~20 (-CH₂- of butyl), ~28 (-CH₂- of butanol), ~32 (-CH₂- of butyl), ~50 (N-CH₂- of butyl), ~52 (N-CH₂- of butanol), ~62 (O-CH₂-). |
| FT-IR (neat) | ν (cm⁻¹): 3300-3400 (br, O-H and N-H stretching), 2850-2960 (s, C-H stretching), 1460 (m, C-H bending), 1050-1150 (s, C-O stretching), ~1120 (m, C-N stretching). |
| Mass Spec. (EI) | m/z: 145 (M⁺), fragments corresponding to the loss of H₂O, alkyl groups, and α-cleavage adjacent to the nitrogen and oxygen atoms. |
Experimental Protocols
Synthesis of 4-(Butylamino)butan-1-ol
A plausible and efficient method for the synthesis of 4-(Butylamino)butan-1-ol is the reductive amination of 4-aminobutan-1-ol with butyraldehyde. This method is widely used for the N-alkylation of amines.
Reaction Scheme:
Materials and Reagents:
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4-Aminobutan-1-ol
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Butyraldehyde
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Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
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Dichloromethane (DCM) or Methanol as solvent
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Acetic acid (catalytic amount if using NaBH₄)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a solution of 4-aminobutan-1-ol (1.0 eq) in dichloromethane (DCM) under an inert atmosphere, add butyraldehyde (1.1 eq).
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Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.
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If using sodium borohydride, add a catalytic amount of acetic acid.
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Slowly add sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq) in portions to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-(Butylamino)butan-1-ol.
Diagram 1: Proposed Synthesis of 4-(Butylamino)butan-1-ol
Caption: Proposed synthetic route via reductive amination.
Chemical Reactivity
The chemical reactivity of 4-(Butylamino)butan-1-ol is dictated by its two functional groups: the secondary amine and the primary alcohol.
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Amine Reactivity: The secondary amine is nucleophilic and basic. It can undergo a variety of reactions typical of secondary amines, including:
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N-Alkylation: Further alkylation with alkyl halides.
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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Salt Formation: Reaction with acids to form ammonium salts.
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Alcohol Reactivity: The primary alcohol is also nucleophilic and can be oxidized. Common reactions include:
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Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
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Esterification: Reaction with carboxylic acids or their derivatives to form esters.
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Etherification: Conversion to ethers, for example, via the Williamson ether synthesis.
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Halogenation: Replacement of the hydroxyl group with a halogen.
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The presence of both functional groups allows for intramolecular reactions to form cyclic structures, such as substituted piperidines, under appropriate conditions.
Biological and Pharmacological Context
While specific biological activities of 4-(Butylamino)butan-1-ol are not extensively documented in public literature, the amino alcohol moiety is a common structural feature in many biologically active compounds and pharmaceuticals. Compounds containing this scaffold have been investigated for a wide range of activities, including but not limited to, antimicrobial, antiviral, and central nervous system effects.
The cytotoxicity of various amino alcohols has been studied, indicating that their biological effects can be influenced by chain length and the relative positions of the amino and hydroxyl groups.[2] Further research is required to elucidate the specific pharmacological profile and toxicological properties of 4-(Butylamino)butan-1-ol.
Characterization Workflow
A logical workflow for the characterization of synthesized 4-(Butylamino)butan-1-ol is essential to confirm its identity and purity.
Diagram 2: Characterization Workflow
Caption: A typical workflow for product characterization.
Conclusion
4-(Butylamino)butan-1-ol is a versatile bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its chemical and physical properties, a practical synthetic protocol, and an overview of its reactivity. The presented information, including tabulated data and illustrative diagrams, is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this and related compounds. Further investigation into its biological activities and reaction optimization is warranted to fully explore its potential.
